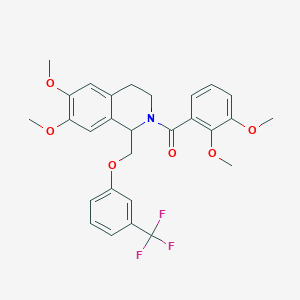

![molecular formula C9H12N4O2 B2999606 2-{[(3-Aminophenyl)carbamoyl]amino}acetamide CAS No. 1040058-29-4](/img/structure/B2999606.png)

2-{[(3-Aminophenyl)carbamoyl]amino}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

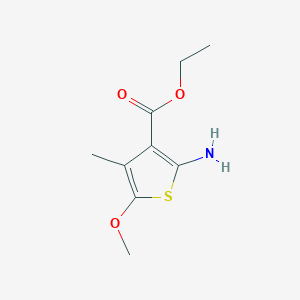

“2-{[(3-Aminophenyl)carbamoyl]amino}acetamide” is a chemical compound with the molecular weight of 208.22 . It is a powder at room temperature .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis . These derivatives have found applications in the pharmaceutical industry and dyes and pigment industry .Molecular Structure Analysis

The molecular formula of “this compound” is C9H12N4O2 . The InChI code is 1S/C9H12N4O2/c10-6-2-1-3-7(4-6)13-9(15)12-5-8(11)14/h1-4H,5,10H2,(H2,11,14)(H2,12,13,15) .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique

Chemoselective Acetylation for Antimalarial Drugs

- Chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been carried out using immobilized lipase, showcasing its importance as an intermediate in the synthesis of antimalarial drugs. Vinyl acetate was identified as the best acyl donor for this irreversible reaction, highlighting a kinetically controlled synthesis process (Magadum & Yadav, 2018).

Anticancer Drug Synthesis

- A compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and showed anticancer activity via in silico modeling targeting the VEGFr receptor. This work underscores the potential of such compounds in cancer therapy (Sharma et al., 2018).

Crystalline Polymorph Discovery

- Research on controlling crystal polymorphism through the use of polymer heteronuclei, including for pharmaceuticals like acetaminophen, has been conducted. This methodology enables the discovery and selective production of crystalline polymorphs, critical for drug manufacturing (Price, Grzesiak, & Matzger, 2005).

Formation in the Interstellar Medium

- Acetamide, with a structure related to the query compound, has been studied for its formation in the interstellar medium (ISM), suggesting its role as a precursor for amino acids. The study introduces a method to determine possible formation reaction pathways in ISM based on molecular formula stability (Foo et al., 2018).

Synthesis and Characterization

- Various studies have focused on the synthesis and characterization of derivatives of similar compounds for applications in medicinal chemistry and material science, indicating the broad utility of these chemical frameworks in creating bioactive molecules or studying chemical properties (Rani et al., 2015).

Mécanisme D'action

Mode of Action

As an amide, it may undergo reactions such as nucleophilic substitution or oxidation . The compound could potentially form bonds with its target, altering its function and leading to downstream effects.

Biochemical Pathways

Amides are known to participate in a variety of biochemical reactions . They can act as substrates in enzymatic reactions, potentially affecting multiple pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-{[(3-Aminophenyl)carbamoyl]amino}acetamide . These factors can affect the compound’s structure, reactivity, and interactions with its targets.

Propriétés

IUPAC Name |

2-[(3-aminophenyl)carbamoylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c10-6-2-1-3-7(4-6)13-9(15)12-5-8(11)14/h1-4H,5,10H2,(H2,11,14)(H2,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZZCTAMHATLLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NCC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Fluoro-1-benzothiophen-2-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2999523.png)

![N-(2,6-difluorophenyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2999530.png)

![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2999535.png)

![5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2999536.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2999537.png)

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2999543.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2999544.png)

![2-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2999546.png)